3-((Diisobutylamino)methyl)benzaldehyde
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Overview
Description
3-((Diisobutylamino)methyl)benzaldehyde is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a diisobutylamino methyl group at the 3-position of the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diisobutylamino)methyl)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of benzaldehyde with diisobutylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as methanol or ethanol . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3-((Diisobutylamino)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 3-((Diisobutylamino)methyl)benzoic acid.
Reduction: 3-((Diisobutylamino)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
3-((Diisobutylamino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((Diisobutylamino)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The diisobutylamino group may also interact with hydrophobic regions of target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring and an aldehyde group.
3-((Diethylamino)methyl)benzaldehyde: Similar structure but with diethylamino instead of diisobutylamino group.
3-((Dimethylamino)methyl)benzaldehyde: Similar structure but with dimethylamino instead of diisobutylamino group
Uniqueness
3-((Diisobutylamino)methyl)benzaldehyde is unique due to the presence of the bulky diisobutylamino group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-[[bis(2-methylpropyl)amino]methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)9-17(10-14(3)4)11-15-6-5-7-16(8-15)12-18/h5-8,12-14H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCEXLOEXHOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC(=CC=C1)C=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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